3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Overview
Description
Olanzapine Thiolactam Impurity is a degradation product found in commercial preparations of Olanzapine. It is formed during storage or exposure to thermal stress. This impurity is of interest in cellular pharmacology primarily for its binding properties, showing potential for interacting differently with central nervous system receptors .
Preparation Methods
The preparation of Olanzapine Thiolactam Impurity involves synthetic routes that typically include the degradation of Olanzapine under specific conditions. The formation of this impurity can occur through oxidation and ring-opening of the thiophene ring of Olanzapine . Industrial production methods focus on controlling these conditions to minimize the formation of impurities and ensure the purity of the final product .
Chemical Reactions Analysis
Olanzapine Thiolactam Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of other degradation products.
Substitution: Common reagents used in these reactions include strong acids and bases, which can facilitate the substitution of functional groups.
Reduction: This reaction can revert some of the oxidation products back to their original state.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Olanzapine Thiolactam Impurity has several scientific research applications:
Mechanism of Action
The mechanism of action of Olanzapine Thiolactam Impurity involves its interaction with central nervous system receptors. It shows potential for binding differently with receptors related to dopamine and serotonin, influencing neurotransmitter systems . This interaction can affect the overall pharmacological profile of Olanzapine, providing insights into its therapeutic and side effects .
Comparison with Similar Compounds
Olanzapine Thiolactam Impurity can be compared with other similar compounds, such as:
Olanzapine Lactam: Another degradation product formed through oxidation and ring-opening of the thiophene ring.
N-Desmethyl Olanzapine: A metabolite of Olanzapine with similar binding properties.
Olanzapine EP Impurity A, B, C, D: Various impurities identified in Olanzapine preparations, each with unique chemical structures and properties.
Olanzapine Thiolactam Impurity is unique due to its specific formation conditions and its distinct binding properties with central nervous system receptors .
Properties
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJFJPSKUZRCI-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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